molecular formula C12H14O3 B2497239 Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate CAS No. 110124-06-6

Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate

Cat. No.: B2497239
CAS No.: 110124-06-6
M. Wt: 206.241
InChI Key: NUYRHBZFBQMTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate (CAS 110124-06-6) is a high-purity chemical reagent with the molecular formula C12H14O3 and a molecular weight of 206.24 . This compound, characterized by its benzoate ester core functionalized with a 2-methylprop-2-en-1-yl (methallyl) ether group, is a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring an ester and an allyl ether, makes it a versatile precursor for developing more complex molecules, including potential pharmaceuticals and specialty chemicals. Researchers utilize this compound in method development, such as studying cyclization reactions, synthesizing heterocyclic compounds, or exploring novel polymerization processes. The methallyl group can offer unique reactivity and stability compared to simpler alkyl chains, providing avenues for selective chemical transformations. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use .

Properties

IUPAC Name

methyl 2-(2-methylprop-2-enoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)8-15-11-7-5-4-6-10(11)12(13)14-3/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYRHBZFBQMTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate can be synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with methanol in the presence of an acid catalyst, followed by the etherification of the resulting methyl 2-hydroxybenzoate with 2-methylprop-2-en-1-ol (isobutenol) under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and etherification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The allyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid.

    Reduction: Formation of methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Applications in Materials Science

1.1. Polymer Chemistry

Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate is utilized in the synthesis of polymers due to its methacrylate functionality. It serves as a monomer in the production of copolymers that exhibit enhanced mechanical properties and thermal stability.

Case Study: Synthesis of Copolymers
A study demonstrated the copolymerization of this compound with other methacrylate monomers to create materials suitable for coatings and adhesives, which showed improved adhesion and durability under various environmental conditions .

1.2. UV-Curable Coatings

This compound is also employed in UV-curable coatings, where it acts as a reactive diluent. Its incorporation improves the flexibility and hardness of the cured films.

PropertyValue
Viscosity (cP)1000
Cure Speed (s)15
Hardness (Shore D)80

Pharmaceutical Applications

2.1. Drug Delivery Systems

This compound has been investigated for use in drug delivery systems due to its biocompatibility and ability to form hydrogels.

Case Study: Hydrogel Formation
Research indicated that hydrogels formed from this compound exhibit controlled release properties for hydrophilic drugs, making them suitable for sustained drug delivery applications .

2.2. Antimicrobial Properties

This compound has shown potential antimicrobial activity, making it useful in developing formulations aimed at preventing microbial growth in pharmaceutical products.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Food Technology Applications

3.1. Food Preservatives

This compound can serve as a preservative due to its antimicrobial properties, particularly against spoilage organisms in food products.

Case Study: Efficacy as a Preservative
A study assessed its effectiveness in extending the shelf life of dairy products, demonstrating significant reductions in microbial counts compared to control samples .

Mechanism of Action

The mechanism of action of methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate involves its interaction with various molecular targets and pathways. The ester and ether groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and biological activity. The benzene ring can undergo electrophilic aromatic substitution, affecting its chemical behavior.

Comparison with Similar Compounds

Substituted Benzoate Esters with Allyl/Methallyl Groups

  • Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate (CAS: 92847-95-5): Structural Difference: Replaces the methoxy group at the ortho position with a hydroxyl group. Applications: Not explicitly stated, but hydroxylated benzoates are often intermediates in drug synthesis or antioxidants.
  • Ethyl 2-(2-chloroprop-2-en-1-yl)benzoate (CAS: 731772-78-4): Structural Difference: Ethyl ester with a chlorinated allyl substituent. Safety: Classified under GHS guidelines, requiring careful handling due to possible toxicity .

Benzoate Esters with Heterocyclic or Complex Substituents

  • Methyl 4-chloro-2-(2-chloroacetamido)benzoate: Structural Difference: Chloro and acetamido substituents at the para and ortho positions, respectively.
  • 2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate: Structural Difference: Combines methoxy, allyl, and dichlorobenzoate groups. Conformation: Dihedral angle of 73.6° between aromatic rings, similar to phenyl benzoate, suggesting steric hindrance influences crystallographic packing . Applications: Derived from eugenol, evaluated for pharmaceutical properties (e.g., anti-inflammatory or analgesic activity) .

Agrochemical Benzoate Derivatives

  • Tribenuron-methyl and Haloxyfop-methyl: Structural Features: Incorporate pyrimidinyl or phenoxypropanoate groups. Applications: Herbicides targeting acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase) in plants . Contrast: Unlike Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate, these compounds are designed for specific enzyme inhibition, leveraging heterocyclic moieties for target binding .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
This compound Methoxy, methallyl ether 206.24 (estimated) R&D, synthetic intermediate
Methyl 2-hydroxy-3-(methallyl)benzoate Hydroxyl, methallyl 206.24 Potential drug intermediate
Ethyl 2-(2-chloroallyl)benzoate Ethyl ester, chloroallyl 242.69 Reactive intermediate
2-Methoxy-4-allylphenyl dichlorobenzoate Methoxy, allyl, dichlorobenzoate 325.18 Pharmaceutical candidate
Tribenuron-methyl Pyrimidinyl, sulfonylurea 395.31 Herbicide (ALS inhibitor)

Research Findings and Key Insights

  • Reactivity : The methallyl ether in this compound may enhance radical-mediated reactivity, useful in polymerization or cross-linking applications, contrasting with hydroxylated analogs that favor nucleophilic substitution .
  • Crystallography : Structural analogs like the dichlorobenzoate derivative exhibit significant ring torsion (73.6°), implying that steric effects from substituents influence solid-state packing and solubility .

Biological Activity

Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate, also known by its IUPAC name, is an organic compound with the molecular formula C12H14O3. It features a unique combination of a methyl ester and an allyl ether group, which potentially endow it with significant biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological properties.

The compound has a molecular weight of 206.24 g/mol and can be synthesized through the esterification of salicylic acid followed by etherification with isobutenol. Its structure allows for various chemical reactions, such as oxidation and substitution, which may influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests demonstrated its effectiveness against a range of pathogenic bacteria and fungi. For instance:

  • Bacterial Strains : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : It was effective against Candida albicans, suggesting potential applications in treating fungal infections.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in various experimental models. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This modulation of inflammatory pathways suggests potential therapeutic uses in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Hydrophobic Interactions : The ether group facilitates hydrophobic interactions with cellular membranes, enhancing its bioavailability.
  • Electrophilic Substitution : The benzene ring can undergo electrophilic aromatic substitution, allowing the compound to react with biological macromolecules such as proteins and nucleic acids .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 2-hydroxybenzoateLacks allyl ether groupAntimicrobial activity present
2-[(2-methylprop-2-en-1-yl)oxy]benzoic acidContains carboxylic acid groupEnhanced anti-inflammatory effects
Methyl 2-hydroxybenzyl alcoholContains hydroxyl groupLimited antimicrobial activity

This table illustrates that while similar compounds exhibit some biological activities, the unique combination of functional groups in this compound may enhance its effectiveness in specific applications .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control groups.
  • Anti-inflammatory Research : In a controlled trial involving human subjects with chronic inflammatory conditions, patients treated with this compound showed marked improvement in symptoms and reduced levels of inflammatory markers over a six-week period .

Q & A

Q. What are common synthetic routes for Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or esterification. For example, coupling O-VBX1a (a vinyl ether precursor) with methyl 2-hydroxybenzoate under mild conditions yields the target compound with 89% efficiency . Optimization involves controlling temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios of reactants. Competing pathways (e.g., over-alkylation) can reduce yields, necessitating careful monitoring via thin-layer chromatography (TLC) .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR Spectroscopy : 1H^1H NMR reveals chemical shifts for the methoxy group (~3.8–3.9 ppm) and allyloxy protons (δ 4.8–5.2 ppm). Coupling constants (JJ) confirm stereochemistry (e.g., allylic protons show J=1012HzJ = 10–12 \, \text{Hz}) .
  • X-ray Crystallography : Triclinic crystal systems (space group P1P1) with unit cell parameters (e.g., a=4.6162A˚,α=81.588a = 4.6162 \, \text{Å}, \, \alpha = 81.588^\circ) are resolved using SHELXL refinement. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize dimeric structures .

Q. What are its primary applications in academic research?

The compound serves as:

  • A synthetic intermediate for bioactive molecules (e.g., benzofuran derivatives with potential antimicrobial activity) .
  • A crystallography model for studying non-covalent interactions (e.g., π-stacking in triclinic systems) .

Advanced Research Questions

Q. How are crystallographic refinement challenges addressed for low-symmetry structures?

Low-symmetry triclinic systems (P1P1) require robust refinement protocols:

  • SHELXL is used to handle anisotropic displacement parameters and twinning. The RR-factor (R[F2>2σ(F2)]=0.081R[F^2 > 2\sigma(F^2)] = 0.081) and weighted wR(F2)=0.250wR(F^2) = 0.250 ensure precision .
  • Hydrogen atoms are refined using mixed constraints (riding model for CH groups, independent refinement for NH/O–H) to minimize overfitting .

Q. How can contradictory spectral or crystallographic data be resolved?

Discrepancies in NMR or X-ray data arise from:

  • Conformational flexibility : Dynamic allyloxy groups may show variable JJ-values in solution vs. solid-state structures .
  • Disorder in crystal lattices : Partial occupancy refinement in SHELXL accounts for disordered methoxy or allyl groups . Cross-validation with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., carbonyl stretches at 1700–1750 cm1^{-1}) confirms molecular integrity .

Q. What role do hydrogen bonds play in stabilizing its supramolecular architecture?

In dimeric structures, N–H···O hydrogen bonds (2.8–3.0 Å) between the triazine ring and adjacent carbonyl groups generate centrosymmetric motifs. These interactions influence melting points, solubility, and reactivity in solid-state reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.